molecular formula C17H18Cl3N B000758 Sertraline hydrochloride CAS No. 79559-97-0

Sertraline hydrochloride

Cat. No. B000758
CAS RN: 79559-97-0
M. Wt: 342.7 g/mol
InChI Key: BLFQGGGGFNSJKA-XHXSRVRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sertraline hydrochloride is a selective serotonin reuptake inhibitor (SSRI) used primarily for the treatment of major depressive disorder and other mood disorders. It functions by inhibiting the reuptake of serotonin in the brain, thereby increasing serotonin levels and enhancing serotonergic neurotransmission. This mechanism predicts antidepressant activity without anticholinergic, cardiotonic, or sedative side effects, as demonstrated in preclinical pharmacology studies (Heym & Koe, 1988).

Scientific Research Applications

  • Ecotoxicology and Microbial Communities : Sertraline hydrochloride affects aquatic microbial communities, inhibiting metabolic pathways and genetic processing, thus impacting the ecological balance in freshwater environments (Cui et al., 2021).

  • Pharmacokinetics and Bioavailability : Enhancing the bioavailability of this compound through solid lipid nanoparticles improves its antidepressant efficacy, addressing issues like particle size and entrapment efficiency (Gambhire et al., 2018).

  • Neurological and Psychiatric Applications : It's effective in treating major depression, obsessive-compulsive disorder, and other mental health conditions, potentially by inhibiting microglial activation via the NF-κB signaling pathway (Lu et al., 2019).

  • Alzheimer’s Disease : this compound shows efficacy in treating major depression in Alzheimer's patients, reducing behavioral disturbances and improving daily living activities (Lyketsos et al., 2003).

  • Drug Delivery Systems : Various methods, like self-nanoemulsifying drug delivery systems (SNEDDS) and self-microemulsifying drug delivery systems (SMEDDS), are explored for enhancing its delivery and stability (Rahman et al., 2012; Sharma et al., 2022).

  • Pediatric Applications : It's used for treating refractory neurocardiogenic syncope in children and adolescents (Grubb et al., 1994).

  • Transdermal Delivery : this compound can be delivered transdermally using polymers or niosomes, enhancing its therapeutic efficacy (Rajendran, 2016; Vijaya & Ruckmani, 2011).

  • Molecular and Cellular Research : Studies show this compound induces oxidative DNA damage and cellular toxicity in Drosophila, highlighting its potential genetic and cellular effects (Jajoo et al., 2020).

  • Cardiovascular Research : Sertraline and its metabolites may benefit patients with coronary artery disease by inhibiting platelet aggregation (Serebruany et al., 2001).

Mechanism of Action

Target of Action

Sertraline hydrochloride, commonly known as a selective serotonin reuptake inhibitor (SSRI), primarily targets the serotonin transporter (SERT) . This transporter is responsible for the reuptake of serotonin (5-HT), a neurotransmitter, into the presynaptic neuron .

Mode of Action

This compound selectively inhibits the reuptake of serotonin at the presynaptic membrane . By blocking the reuptake of serotonin, sertraline increases the availability of serotonin in the synaptic cleft . This increased availability enhances the transmission of messages between neurons .

Biochemical Pathways

The primary biochemical pathway affected by sertraline is the serotonergic pathway . By inhibiting the reuptake of serotonin, sertraline increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission . This leads to downstream effects that can alleviate symptoms of depression and other psychiatric conditions .

Pharmacokinetics

Sertraline undergoes extensive first-pass metabolism in the liver, primarily involving the cytochrome P450 enzymes CYP2C19 and CYP2D6 . It forms an active metabolite, N-desmethylsertraline . The elimination half-life of sertraline ranges from 22 to 36 hours , and it is excreted in the urine (40% to 45% as metabolites) and feces (40% to 45%; 12% to 14% as unchanged drug) .

Result of Action

The increased availability of serotonin in the synaptic cleft due to the action of sertraline leads to enhanced serotonergic neurotransmission . This can result in the alleviation of symptoms associated with conditions such as major depressive disorder, post-traumatic stress disorder, obsessive-compulsive disorder, panic disorder, premenstrual dysphoric disorder, and social anxiety disorder .

Action Environment

The action of sertraline can be influenced by various environmental factors. For instance, the presence of food can increase the peak plasma concentration (Cmax) of sertraline by 25% . Additionally, the clearance of sertraline is reduced in patients with chronic mild liver impairment, resulting in a 3-fold greater exposure . Furthermore, the pharmacokinetics of sertraline can be affected by genetic variation in CYP2C19 .

properties

IUPAC Name

(1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N.ClH/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11;/h2-6,8,10,12,17,20H,7,9H2,1H3;1H/t12-,17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFQGGGGFNSJKA-XHXSRVRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

79617-96-2 (Parent)
Record name Sertraline hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079559970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1040243
Record name Sertraline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1040243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

79559-97-0, 79617-89-3
Record name Sertraline hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79559-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (±)-Sertraline hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79617-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sertraline hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079559970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sertraline hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758948
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sertraline hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=746308
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sertraline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1040243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Naphthalenamine, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-, hydrochloride (1:1), (1S,4S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.337
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SERTRALINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UTI8907Y6X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sertraline hydrochloride
Reactant of Route 2
Sertraline hydrochloride
Reactant of Route 3
Sertraline hydrochloride
Reactant of Route 4
Sertraline hydrochloride
Reactant of Route 5
Sertraline hydrochloride
Reactant of Route 6
Sertraline hydrochloride

Q & A

Q1: What is the primary mechanism of action of Sertraline hydrochloride?

A1: this compound is a selective serotonin reuptake inhibitor (SSRI). [, , , ] It exerts its therapeutic effect by selectively inhibiting the reuptake of serotonin in the synaptic cleft of neurons, thereby increasing the concentration of serotonin available to bind to postsynaptic receptors. [, ]

Q2: What are the downstream effects of increased serotonin levels in the synaptic cleft?

A2: While the exact mechanisms underlying the antidepressant effects of SSRIs are not fully elucidated, increased serotonin levels are thought to modulate various neurotransmitter systems, including dopamine and norepinephrine, influencing mood, sleep, appetite, and cognition. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C17H17Cl2N. Its molecular weight is 342.26 g/mol. [, ]

Q4: What spectroscopic techniques are commonly employed to characterize this compound?

A4: Several spectroscopic techniques are utilized, including:

  • Fourier-transform infrared spectroscopy (FTIR): Used to identify functional groups and assess drug-excipient compatibility. [, ]
  • Nuclear magnetic resonance (NMR) spectroscopy: Provides detailed structural information and confirms the identity of the compound. []
  • Mass spectrometry (MS): Determines the molecular weight and fragmentation pattern of the molecule. []
  • UV-Visible spectrophotometry: Utilized for quantitative analysis and dissolution studies due to this compound's UV absorbance properties. [, , , ]

Q5: What factors can influence the stability of this compound?

A5: Factors such as temperature, humidity, pH, and exposure to light can impact the stability of this compound. [, , ] Studies have explored its stability under various conditions. [, ]

Q6: What formulation strategies are employed to improve the solubility and bioavailability of this compound?

A6: this compound exhibits poor water solubility, [, ] necessitating formulation strategies to enhance its dissolution and absorption. These strategies include:* Solid dispersions: Using polymers like polyvinylpyrrolidone (PVP K-30) and β-cyclodextrin to enhance solubility and dissolution rate. [, ]* Self-microemulsifying drug delivery systems (SMEDDS): Incorporating the drug into oil droplets stabilized by surfactants, facilitating dispersion in aqueous media and enhancing absorption. []* Solid lipid nanoparticles (SLN): Encapsulating the drug within a lipid matrix to improve solubility, bioavailability, and potentially enable targeted delivery. [, ]

Q7: How is the stability of this compound formulations evaluated?

A7: Stability studies are conducted under various storage conditions (temperature, humidity) to assess changes in drug content, degradation product formation, and physical characteristics of the formulation over time. [, , ] These studies ensure the quality and efficacy of the drug product throughout its shelf life.

Q8: How is this compound metabolized in the body?

A8: this compound undergoes extensive metabolism in the liver, primarily via N-demethylation to desmethylsertraline, which also possesses pharmacological activity. [, ] Cytochrome P450 (CYP) enzymes, mainly CYP3A4, play a significant role in its metabolism. []

Q9: What are the key pharmacokinetic parameters of this compound?

A9: Important pharmacokinetic parameters include:

  • Time to peak concentration (Tmax): Typically observed around 5 hours after oral administration. [, , ]
  • Peak plasma concentration (Cmax): Influenced by factors such as dosage form and individual variability. [, , ]
  • Elimination half-life (t1/2): Reported to be around 26-29 hours. [, , ]

Q10: What are the therapeutic applications of this compound?

A10: this compound is primarily prescribed for the treatment of various psychiatric disorders, including:

  • Major depressive disorder (MDD): [, , , , ] It helps improve mood, sleep, appetite, and energy levels in individuals with MDD.
  • Post-stroke depression (PSD): [, , ] this compound can alleviate depressive symptoms in individuals recovering from stroke.
  • Premature ejaculation (PE): [, ] It is believed to prolong ejaculatory latency by increasing serotonin levels, which play a role in ejaculatory control.

Q11: What analytical methods are employed for the quantification of this compound in various matrices?

A11: Several analytical techniques are routinely used:

  • High-performance liquid chromatography (HPLC): A versatile method enabling separation and quantification of this compound and its related substances in bulk drug, formulations, and biological samples. [, , , , , , , ]
  • Liquid chromatography-mass spectrometry (LC-MS/MS): Offers high sensitivity and selectivity for the determination of this compound in complex matrices like human plasma. [, ]
  • High-performance thin-layer chromatography (HPTLC): A cost-effective alternative for quantifying this compound in pharmaceutical dosage forms. []

Q12: How is the quality of this compound ensured during manufacturing?

A12: Stringent quality control measures are implemented throughout the manufacturing process, including:

  • Raw material testing: Verifying the identity, purity, and quality of starting materials and excipients. []
  • In-process controls: Monitoring critical process parameters during manufacturing to ensure consistency. []
  • Finished product testing: Verifying that the final product meets predetermined specifications for identity, purity, potency, and other quality attributes. []

Q13: What are the regulatory requirements for the approval and marketing of this compound formulations?

A13: Regulatory agencies like the Food and Drug Administration (FDA) in the United States and the European Medicines Agency (EMA) have established stringent guidelines for the development, manufacturing, and marketing of pharmaceutical products, including this compound. [] These guidelines ensure the safety, efficacy, and quality of pharmaceutical products available to patients.

Q14: What are the advantages of developing targeted drug delivery systems for this compound?

A14: Targeted drug delivery aims to deliver the drug specifically to the site of action, potentially improving therapeutic efficacy and reducing side effects. [] In the context of this compound, targeted delivery to the brain could enhance its antidepressant effects while minimizing systemic exposure and potential adverse events. []

Q15: What are some challenges in developing brain-targeted delivery systems for this compound?

A15: The blood-brain barrier (BBB) presents a significant obstacle to drug delivery to the central nervous system. [] Developing formulations capable of crossing the BBB and delivering this compound effectively to the brain remains a challenge.

Q16: What are some areas of ongoing research related to this compound?

A16: Current research focuses on various aspects, including:

  • Understanding the precise mechanisms underlying its therapeutic effects. []
  • **Exploring its potential in treating other conditions, such as cancer. ** []
  • **Developing novel drug delivery systems to improve its efficacy and reduce side effects. ** [, ]
  • **Identifying biomarkers to predict treatment response and personalize therapy. ** []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.